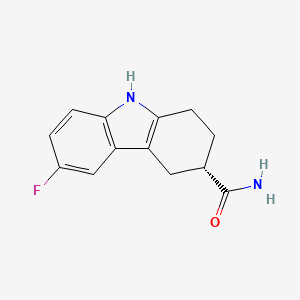
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is a chemical compound with the molecular formula C10H10N2O3 It is an ester derivative of acetic acid and is characterized by the presence of a cyano group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the reaction of 2-cyano-3-pyridinol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: 2-(2-amino-3-pyridinyl)oxyacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The cyano group and ester functionality allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- Acetic acid, 2-[(3-cyano-2-pyridinyl)oxy]-, ethyl ester
- Acetic acid, [ (3-hydroxy-2-pyridinyl)oxy]-, ethyl ester
- Acetic acid, 2-oxo-2-[[2-(2-pyridinyl)ethyl]amino]-, ethyl ester
Uniqueness
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is unique due to the specific positioning of the cyano group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
属性
CAS 编号 |
183428-95-7 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
ethyl 2-(2-cyanopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)7-15-9-4-3-5-12-8(9)6-11/h3-5H,2,7H2,1H3 |
InChI 键 |
LZVVKQIXZGTWCV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(N=CC=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B8571937.png)




![3-Methyl-1-[(3-methylbut-2-en-1-yl)oxy]buta-1,3-diene](/img/structure/B8571978.png)

![Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8571994.png)

![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]benzoate](/img/structure/B8572004.png)

![2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide](/img/structure/B8572042.png)


